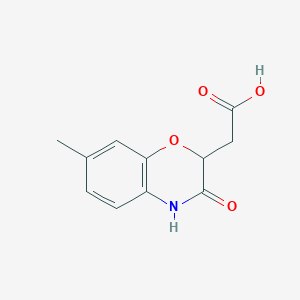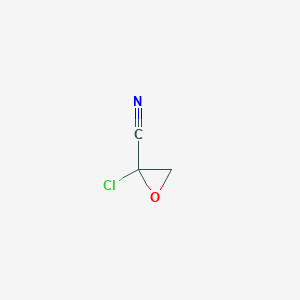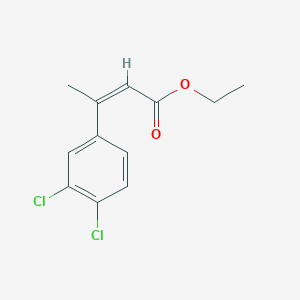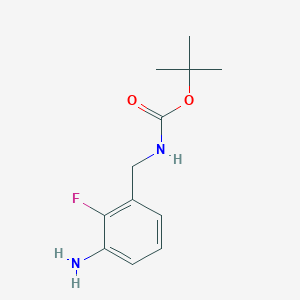
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate: is a quaternary ammonium compound with a hydroxyl group and a long alkyl chain. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate typically involves the quaternization of N,N-dimethyldecan-1-amine with 2-chloroethyl propanoate. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is maintained at optimal temperature and pressure to ensure high yield and purity. The product is then separated and purified using techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The quaternary ammonium group can be reduced to tertiary amine under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like halides or thiols in the presence of a base.
Major Products:
Oxidation: Formation of N-(2-oxoethyl)-N,N-dimethyldecan-1-aminium propanoate.
Reduction: Formation of N-(2-hydroxyethyl)-N,N-dimethyldecan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate is used as a surfactant in the synthesis of nanoparticles and in emulsion polymerization processes.
Biology: In biological research, this compound is used as a cationic surfactant to facilitate the delivery of nucleic acids into cells.
Industry: It is used in the formulation of detergents, fabric softeners, and personal care products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate involves its ability to interact with cell membranes. The long alkyl chain inserts into the lipid bilayer, while the quaternary ammonium group interacts with the polar head groups of the lipids. This disrupts the membrane structure, enhancing the permeability and facilitating the delivery of other molecules into the cell.
Vergleich Mit ähnlichen Verbindungen
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate
Comparison:
- N-(2-Hydroxyethyl)-N,N-dimethyldecan-1-aminium propanoate has a decyl chain, which provides a balance between hydrophobicity and hydrophilicity, making it an effective surfactant.
- N-(2-Hydroxyethyl)-N,N-dimethyldodecan-1-aminium propanoate has a longer dodecyl chain, which increases its hydrophobicity and may enhance its ability to form micelles.
- N-(2-Hydroxyethyl)-N,N-dimethyloctan-1-aminium propanoate has a shorter octyl chain, which may reduce its surfactant efficiency compared to the decyl derivative.
- N-(2-Hydroxyethyl)-N,N-dimethylhexan-1-aminium propanoate has an even shorter hexyl chain, making it less effective as a surfactant but potentially more soluble in water.
Eigenschaften
CAS-Nummer |
876516-13-1 |
|---|---|
Molekularformel |
C17H37NO3 |
Molekulargewicht |
303.5 g/mol |
IUPAC-Name |
decyl-(2-hydroxyethyl)-dimethylazanium;propanoate |
InChI |
InChI=1S/C14H32NO.C3H6O2/c1-4-5-6-7-8-9-10-11-12-15(2,3)13-14-16;1-2-3(4)5/h16H,4-14H2,1-3H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
InChI-Schlüssel |
KYQDMNLSJMSYCX-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCC[N+](C)(C)CCO.CCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Acetyl-3-[(4-fluorophenyl)sulfanyl]-4-methylpyridin-2(1H)-one](/img/structure/B12602488.png)

![5-{[4-(Diethylamino)phenyl]methylidene}-3-ethyl-1,3-oxazolidine-2,4-dione](/img/structure/B12602497.png)



![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)


![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)


